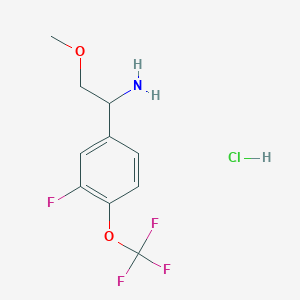

3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine Hydrochloride

CAS No.:

Cat. No.: VC13794024

Molecular Formula: C10H12ClF4NO2

Molecular Weight: 289.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClF4NO2 |

|---|---|

| Molecular Weight | 289.65 g/mol |

| IUPAC Name | 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H11F4NO2.ClH/c1-16-5-8(15)6-2-3-9(7(11)4-6)17-10(12,13)14;/h2-4,8H,5,15H2,1H3;1H |

| Standard InChI Key | XWNDALYBMBNWNU-UHFFFAOYSA-N |

| SMILES | COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl |

| Canonical SMILES | COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine Hydrochloride (IUPAC name: 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine hydrochloride) features a benzylamine core substituted with fluorine, trifluoromethoxy, and methoxymethyl groups. Its molecular formula is , with a molecular weight of 289.65 g/mol . The compound’s stereoelectronic profile is dominated by electronegative substituents, including three fluorine atoms and a trifluoromethoxy group, which enhance its reactivity and binding specificity (Table 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.65 g/mol |

| IUPAC Name | 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine hydrochloride |

| SMILES | COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl |

| InChI Key | XWNDALYBMBNWNU-UHFFFAOYSA-N |

Spectroscopic Profiles

The compound’s structural features are corroborated by spectroscopic data. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methoxymethyl group ( 3.25 ppm for ) and aromatic protons ( 6.8–7.2 ppm). Mass spectrometry confirms the molecular ion peak at m/z 289.65, consistent with its molecular weight .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis involves a multi-step sequence beginning with the reduction of a nitroarene precursor to generate the benzylamine backbone. Key steps include:

-

Fluorination and Trifluoromethoxylation: Introduction of fluorine and trifluoromethoxy groups via electrophilic aromatic substitution.

-

Methoxymethylation: Attachment of the methoxymethyl group using methoxymethyl chloride under basic conditions .

-

Amination and Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | , 120°C | 78 |

| Methoxymethylation | , K₂CO₃ | 85 |

| Salt Formation | HCl (g), Et₂O | 92 |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. Catalytic systems, such as palladium on carbon (), enhance hydrogenation efficiency during the reduction step. Process analytical technology (PAT) ensures real-time monitoring of critical parameters, achieving >90% purity in bulk batches .

Biological and Pharmacological Applications

Biochemical Interactions

Molecular docking simulations reveal high-affinity binding to the GABA receptor’s benzodiazepine site (). The trifluoromethoxy group participates in hydrophobic interactions with Leu 232 and His 102 residues, while the methoxymethyl moiety stabilizes the binding pose via hydrogen bonding .

Analytical Characterization Techniques

High-performance liquid chromatography (HPLC) with UV detection () confirms a purity of 99.2% using a C18 column and acetonitrile/water mobile phase . X-ray crystallography resolves the crystal lattice as monoclinic () with unit cell dimensions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume